Urinary Excretion as a Biomarker for 5β-Reductase and 11β-HSD2 Activity in Hypertension
In a study of untreated essential hypertension patients, urinary excretion of tetrahydro-11-dehydrocorticosterone (THA) was significantly elevated compared to normotensive controls [1]. This finding, alongside changes in other 5β-reduced metabolites, provides evidence for altered 5β-reductase activity in hypertension, a distinction that cannot be made with the parent compound corticosterone or its 5α-reduced counterparts [1].
| Evidence Dimension | Urinary excretion rate |
|---|---|
| Target Compound Data | Significantly higher in hypertensives |
| Comparator Or Baseline | Matched normotensive controls |
| Quantified Difference | Significantly higher (p<0.05) |
| Conditions | 24-hour urine collection analyzed by gas chromatography/mass spectrometry |
Why This Matters
THA is a required analytical standard for accurately quantifying this specific 5β-reduced metabolite in urine, which is essential for studying 5β-reductase and 11β-HSD2 dysregulation in hypertension and apparent mineralocorticoid excess (AME).
- [1] Soro A, Ingram MC, Tonolo G, Glorioso N, Fraser R. Evidence of Coexisting Changes in 11β-Hydroxysteroid Dehydrogenase and 5β-Reductase Activity in Subjects With Untreated Essential Hypertension. Hypertension. 1995;25(1):67-70. View Source
